molecular formula C12H20N4O3S B1485706 tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2290872-81-8

tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate

Cat. No.: B1485706
CAS No.: 2290872-81-8
M. Wt: 300.38 g/mol
InChI Key: VHTYTPLVJNATNI-RKDXNWHRSA-N
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Description

Tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N4O3S and its molecular weight is 300.38 g/mol. The purity is usually 95%.
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Biological Activity

The compound tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate is a complex organic molecule notable for its unique structural features, including a pyrrolidine ring with hydroxyl and sulfanyl groups, and a triazole moiety. This article delves into its biological activity, exploring its potential pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H20N4O3SC_{12}H_{20}N_{4}O_{3}S with a molecular weight of approximately 300.38 g/mol. Its stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological interactions and activity.

Structural Features

FeatureDescription
Pyrrolidine Ring Contains hydroxyl and carboxyl groups
Triazole Moiety Known for antiviral properties
Sulfanyl Group Enhances interaction with biological targets

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the realms of antiviral effects, anti-inflammatory properties, and potential roles in cancer modulation. The presence of the triazole ring is particularly noteworthy as it has been linked to various antiviral agents.

Antiviral Properties

The triazole derivatives have been extensively studied for their antiviral capabilities. For example, compounds similar to this compound have shown efficacy against viruses such as HIV and influenza due to their ability to inhibit viral replication pathways .

Anti-inflammatory Effects

In vitro studies suggest that this compound may modulate inflammatory pathways. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. Research on related triazole derivatives has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Study 1: Antiviral Efficacy

A study conducted on related triazole compounds demonstrated significant antiviral activity against influenza virus. The compounds were tested in vitro and showed a reduction in viral load by over 90% at certain concentrations .

Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammation, compounds similar to this compound were shown to inhibit NF-kB signaling pathways, leading to decreased levels of TNF-alpha and IL-6 in cell cultures .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-12(2,3)19-11(18)16-5-8(17)9(6-16)20-10-14-13-7-15(10)4/h7-9,17H,5-6H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTYTPLVJNATNI-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)SC2=NN=CN2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=NN=CN2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 4
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 5
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.